Product packaging for 2-Pentadecyl-2-oxazoline(Cat. No.:CAS No. 36919-66-1)

2-Pentadecyl-2-oxazoline

Cat. No.: B1252923
CAS No.: 36919-66-1
M. Wt: 281.5 g/mol
InChI Key: BJQFPPVYNUKSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentadecyl-2-oxazoline (PEA-OXA) is a natural bioactive compound, identified in food sources such as green and roasted coffee beans, that has emerged as a promising multi-target therapeutic candidate for neurological and inflammatory research . This compound is the oxazoline derivative of palmitoylethanolamide (PEA) and exhibits potent anti-inflammatory and neuroprotective properties across diverse preclinical models . Key Research Applications: • Neuroinflammation and Neurodegeneration: PEA-OXA has demonstrated significant efficacy in ameliorating cognitive deficits and synaptic plasticity impairments in an Amyloid β-induced Alzheimer's disease model, restoring long-term potentiation and reducing neuroinflammation . • Neuropathic Pain and Associated Neuropsychiatric Symptoms: Research shows PEA-OXA alleviates sensory allodynia and counteracts memory impairment and depression-like behavior in neuropathic pain models, modulating key neurotransmitter systems . • Acute Lung Injury and Inflammation: In vitro studies highlight PEA-OXA's superiority over PEA in counteracting IL-6 release and epithelial-mesenchymal transition, suggesting promise for managing ARDS and cytokine storm-associated conditions . • General Anti-inflammatory Research: The compound modulates carrageenan-induced acute inflammation, reducing neutrophil infiltration, pro-inflammatory cytokine release, and mast cell activation . Mechanism of Action: PEA-OXA exerts its effects through a multi-target mechanism. It acts as an inhibitor of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, thereby increasing endogenous levels of PEA to prolong its anti-inflammatory activity . Furthermore, PEA-OXA functions as an α2-adrenergic receptor antagonist and a modulator of histamine H3 receptors, which contributes to its pro-cognitive and neuroprotective effects . It also interferes with TLR4 signaling pathways to suppress microglia activation . This product is supplied for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO B1252923 2-Pentadecyl-2-oxazoline CAS No. 36919-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36919-66-1

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

2-pentadecyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3

InChI Key

BJQFPPVYNUKSCM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=NCCO1

Canonical SMILES

CCCCCCCCCCCCCCCC1=NCCO1

Synonyms

2-pentadecyl-2-oxazoline
PEA-OXA

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 2 Pentadecyl 2 Oxazoline

Precursor Chemistry and Synthetic Routes to the Oxazoline (B21484) Ring System

The formation of the 2-oxazoline ring is a well-established area of heterocyclic chemistry. wikipedia.org For 2-alkyl-2-oxazolines, and specifically 2-Pentadecyl-2-oxazoline, the primary synthetic approaches begin with readily available linear carbon chains and amino alcohols.

Cyclodehydration Reactions from Fatty Acid Derivatives and Amino Alcohols

The most direct and widely utilized method for synthesizing this compound is the reaction between a C16 fatty acid derivative, such as palmitic acid or its activated forms, and an amino alcohol, typically 2-aminoethanol (ethanolamine). prepchem.com This process is fundamentally a cyclodehydration reaction. The initial step involves the formation of an N-(2-hydroxyethyl)amide intermediate, in this case, N-(2-hydroxyethyl)palmitamide. google.comgoogle.com Subsequent intramolecular cyclization and dehydration yield the final this compound product. google.com

This reaction is often facilitated by a catalyst to proceed under manageable conditions. A common approach involves reacting palmitic acid with ethanolamine (B43304) in the presence of a catalyst like titanium tetrabutylate. google.com Another documented method involves the treatment of the pre-formed N-(2-hydroxyethyl)palmitamide with a dehydrating agent such as thionyl chloride (SOCl₂) to induce cyclization. google.com

Reactant 1Reactant 2Catalyst/ReagentIntermediateProduct
Palmitic Acid2-AminoethanolTitanium Tetrabutylate google.comN-(2-hydroxyethyl)palmitamideThis compound
N-(2-hydroxyethyl)palmitamide-Thionyl Chloride google.com-This compound

Alternative Synthetic Strategies for 2-Alkyl-2-oxazolines

While direct cyclodehydration from fatty acids is common for this compound, the broader family of 2-alkyl-2-oxazolines can be synthesized through several other routes. benthamdirect.com These alternative strategies provide flexibility depending on the availability of starting materials and desired functional group tolerance.

From Nitriles: The reaction of a nitrile with an amino alcohol, known as the Witte-Seeliger reaction, is a powerful method for forming the oxazoline ring. wikipedia.org This reaction can be promoted by catalysts such as zinc acetate (B1210297) (Zn(OAc)₂) or copper-N-heterocyclic carbene (NHC) complexes, which allow the synthesis to proceed under milder conditions. edu.krdorganic-chemistry.org

From Aldehydes: Aliphatic and aromatic aldehydes can be converted into the corresponding 2-alkyl- or 2-aryl-2-oxazolines. researchgate.net This one-pot synthesis typically involves reacting the aldehyde with an amino alcohol in the presence of an oxidizing agent like N-bromosuccinimide or 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.orgresearchgate.net

From other Carboxylic Acid Activations: Beyond the use of thionyl chloride, carboxylic acids can be coupled with amino alcohols using various modern reagents. Triflic acid (TfOH) can promote the dehydrative cyclization of in-situ formed N-(2-hydroxyethyl)amides. mdpi.com This method generates water as the only byproduct. mdpi.com

Precursor TypeKey ReagentsProductReference
Nitriles2-Aminoethanol, Zn(OAc)₂ or Cu-NHC2-Substituted-2-oxazoline wikipedia.orgedu.krdorganic-chemistry.org
Aldehydes2-Aminoethanol, N-Bromosuccinimide (NBS)2-Substituted-2-oxazoline organic-chemistry.orgresearchgate.net
Carboxylic Acids2-Aminoethanol, Triflic Acid (TfOH)2-Substituted-2-oxazoline mdpi.com
N-(β-hydroxyethyl)thioamides- (Cyclodehydrosulfurisation)2-Substituted-2-oxazoline organic-chemistry.org

Optimized Reaction Conditions and Process Engineering for this compound Synthesis

Optimizing the synthesis of this compound involves considerations of efficiency, environmental impact, and reaction time. Modern synthetic techniques have been applied to address these factors.

Solvent-Free and Environmentally Conscious Approaches

There is a growing emphasis on developing "green" synthetic methodologies, and the synthesis of oxazolines is no exception. benthamdirect.com Solvent-free reaction conditions are a key aspect of this effort. The use of solid catalysts, such as zeolites, can facilitate the cyclization and dehydration of fatty acids with amino alcohols under solvent-free conditions. researchgate.net For instance, Hβ-zeolite has been used as both a catalyst and a support for the reaction, leading to high yields and a simplified, safe work-up procedure. researchgate.net Another approach utilizes trimethylsilyl (B98337) polyphosphate under solvent-free conditions, often coupled with microwave irradiation, to promote the reaction. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 2-oxazolines, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net The rapid, non-contact heating provided by microwave irradiation is highly effective for the cyclization of ω-amido alcohols. researchgate.net

In one general procedure for related compounds, the use of ethyl polyphosphate (PPE) in a closed-vessel microwave reactor at 85 °C for just 3 minutes resulted in a 95% yield of 2-phenyl-2-oxazoline. This highlights the dramatic enhancement in reaction efficiency offered by microwave technology. organic-chemistry.org This method is particularly advantageous for producing 5- to 7-membered cyclic iminoethers. nih.gov

TechniquePrecursorPromoter/CatalystConditionsYield (Example)Reference
Microwave-AssistedN-Benzoyl-2-aminoethanolEthyl Polyphosphate (PPE)3 min @ 85 °C95%
Solvent-Free MWω-Amido AlcoholsTrimethylsilyl Polyphosphate5 min @ 90 °CGood to Excellent nih.gov
Solvent-Free MWFatty Acids (C6-C18)Hβ-ZeoliteMicrowave Irradiation68-94% researchgate.net

Purification Techniques for Monomeric this compound

After synthesis, obtaining pure monomeric this compound is crucial, especially for applications like polymerization where impurities such as water can be detrimental. google.com Given the compound's long alkyl chain, it is one of the less volatile 2-alkyl-2-oxazolines, which influences the choice of purification method. google.com

The primary technique for purifying long-chain 2-alkyl-2-oxazolines is vacuum distillation. google.com This method effectively separates the product from non-volatile starting materials or catalysts. For the related 2-heptadecyl-2-oxazoline, purification was achieved by vacuum distillation at a boiling point of 208°C under a high vacuum of 0.007 hPa. google.com

For the specific removal of trace amounts of water, a chemical drying step prior to distillation can be employed. A patented process describes treating the crude 2-oxazoline with 0.1 to 25 weight percent of a dialkyl hydrogen phosphite (B83602) or a halosilane compound. google.com This treatment is followed by fractional distillation to yield a highly purified product with a significantly reduced water content. google.com

Crystallization is another viable purification method. One documented procedure involves crystallizing the product from ethyl acetate to yield a solid with a melting point of 46-48°C. google.com

Purification MethodReagent/ConditionTarget Impurity RemovedResulting FormReference
Vacuum DistillationHigh Vacuum (e.g., <1 hPa)Non-volatile reactants/catalystsPurified Liquid/Solid google.com
Chemical Treatment & DistillationDialkyl Hydrogen Phosphite & DistillationWater, color-causing impuritiesHighly Purified Liquid google.com
CrystallizationEthyl AcetateSoluble impuritiesCrystalline Solid google.com

Advanced Polymer Chemistry of 2 Pentadecyl 2 Oxazoline

Cationic Ring-Opening Polymerization (CROP) of 2-Pentadecyl-2-oxazoline

The polymerization of this compound is effectively achieved through CROP, a method known for its ability to produce polymers with controlled molecular weights and low dispersity under appropriate conditions. mdpi.comnih.gov This control stems from the "living" nature of the polymerization, where chain termination and transfer reactions are minimized. mdpi.com

Mechanism and Kinetics of Living Polymerization

The CROP of 2-oxazolines proceeds via a well-established mechanism initiated by an electrophilic species. ugent.becore.ac.uk The initiator attacks the nitrogen atom of the 2-oxazoline ring, forming a cyclic oxazolinium cation. This active species is the cornerstone of the polymerization process. ugent.becore.ac.uk The propagation step involves the nucleophilic attack of a monomer on the electrophilic carbon atom of the oxazolinium ring of the growing polymer chain. ugent.be This attack leads to the ring opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end, allowing the polymer chain to grow. ugent.becore.ac.uk For the polymerization to be considered "living," the rate of initiation must be faster than or equal to the rate of propagation, and side reactions must be negligible. core.ac.uk This ensures that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. mdpi.com

The polymerization of 2-alkyl-2-oxazolines, including those with long fatty alkyl chains like pentadecyl, has been shown to proceed via a living mechanism. researchgate.net A study on the bulk polymerization of this compound determined a reaction enthalpy (ΔH) of 85.9 kJ/mol. researchgate.netresearchgate.net The kinetics of CROP typically follow first-order behavior with respect to monomer consumption, and a linear relationship between the number-average molecular weight and monomer conversion is observed, which are hallmarks of a living polymerization. researchgate.net

Initiator Systems and Their Influence on Polymerization Control

The choice of the initiator system is critical in controlling the CROP of 2-oxazolines. mdpi.comcore.ac.uk Initiators are typically electrophilic compounds such as alkyl sulfonates (e.g., tosylates, triflates), alkyl halides, or Lewis acids. core.ac.ukbeilstein-journals.org The effectiveness of an initiator is determined by its ability to rapidly and quantitatively form the initial oxazolinium cation. ugent.be

For 2-alkyl-2-oxazolines, initiators like methyl tosylate (MeOTs) and methyl triflate (MeOTf) are frequently used. mdpi.comugent.be A systematic study on various alkyl sulfonate initiators revealed that the reactivity of both initiation and propagation increases in the order: tosylate < nosylate (B8438820) < triflate. ugent.be While triflates are generally the most effective initiators due to their high reactivity, their stability can be a concern. ugent.be Nosylates, being more stable and easier to synthesize, present a viable alternative. ugent.be The use of less reactive initiators, such as ethyl tosylate (EtOTs), can lead to slow initiation compared to propagation, resulting in poorer control over the polymer's molecular weight and a broader polydispersity. ugent.be The selection of an appropriate initiator is therefore a key parameter to ensure a controlled and living polymerization of this compound.

Table 1: Common Initiator Systems for CROP of 2-Alkyl-2-oxazolines and Their General Influence.
Initiator ClassExamplesRelative ReactivityInfluence on Polymerization Control
Alkyl TosylatesMethyl tosylate (MeOTs), Ethyl tosylate (EtOTs)ModerateGood control with MeOTs; slower initiation with EtOTs can lead to broader dispersity. ugent.be
Alkyl NosylatesMethyl nosylate (MeONs), Ethyl nosylate (EtONs)HighOffers a good balance of high reactivity and stability, leading to well-controlled polymerization. ugent.be
Alkyl TriflatesMethyl triflate (MeOTf)Very HighExcellent for fast and quantitative initiation, providing excellent control, but can be less stable. mdpi.comugent.be
Alkyl HalidesMethyl iodide, Benzyl bromideVariesEffective, but reactivity and control can be lower compared to sulfonates. mdpi.com

Synthesis of Homo- and Copolymers Incorporating this compound Monomers

The living nature of CROP allows for the precise synthesis of various polymer architectures, including homopolymers and block copolymers, incorporating the hydrophobic this compound monomer. mdpi.com

Controlled Synthesis of Poly(this compound) Homopolymers

The synthesis of poly(this compound) homopolymers is achieved by polymerizing the monomer in the presence of a suitable initiator and solvent. The reaction is typically carried out under an inert atmosphere to prevent premature termination by atmospheric moisture. The polymerization of fatty-alkyl-2-oxazolines has been successfully conducted in both bulk and in nonpolar solvents, demonstrating a living mechanism that is notably robust against impurities like water. researchgate.netresearchgate.net The resulting homopolymer is a highly hydrophobic material, a direct consequence of the long C15 alkyl side chains.

Block Copolymer Architectures with this compound Segments

The synthesis of well-defined block copolymers is a major advantage of the living CROP of 2-oxazolines. mdpi.com Amphiphilic block copolymers, containing a hydrophobic poly(this compound) segment and a hydrophilic segment, can be readily prepared by the sequential addition of monomers. mdpi.com

A common strategy involves first polymerizing a hydrophilic 2-oxazoline monomer, such as 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline, to create a living hydrophilic block. Subsequently, this compound is added to the reaction mixture, which then polymerizes from the living chain end of the first block, forming a diblock copolymer. researchgate.net These amphiphilic macromolecules can self-assemble in selective solvents (e.g., water) to form various nanostructures like micelles, with the poly(this compound) segments forming the hydrophobic core and the hydrophilic blocks forming the solvated corona. researchgate.netnih.gov

Table 2: Examples of Block Copolymer Architectures with Poly(2-alkyl-2-oxazoline) Segments.
Copolymer ArchitectureHydrophilic Block ExampleHydrophobic Block ExampleSynthesis Method
A-B DiblockPoly(2-methyl-2-oxazoline)Poly(2-pentyl-2-oxazoline) researchgate.netSequential living CROP
A-B DiblockPoly(2-ethyl-2-oxazoline)Poly(2-nonyl-2-oxazoline) researchgate.netSequential living CROP
A-B-A TriblockPoly(2-ethyl-2-oxazoline)Poly(arylene ether sulfone) vt.eduMacroinitiator approach
A-B-C TriblockPoly(2-methyl-2-oxazoline)Poly(2-pentynyl-2-oxazoline) / Poly(2-butenyl-2-oxazoline) researchgate.netSequential living CROP

Tailoring Polymer Properties through Monomer Design and Copolymerization

The versatility of poly(2-oxazoline)s (PAOx) stems from the ability to precisely control their properties by modifying the 2-substituent of the monomer. This allows for the synthesis of polymers with a wide spectrum of characteristics, from hydrophilic to highly hydrophobic. The incorporation of long alkyl chains, such as the pentadecyl group in this compound (PDXO), is a key strategy for imparting significant hydrophobicity and crystallinity to the resulting polymer, poly(this compound) (PPDXO). This tailored monomer design is fundamental for creating materials suited for applications requiring hydrophobic domains or specific thermal behaviors.

Influence of 2-Pentadecyl Substitution on Polymer Solution Behavior

The introduction of a long C15 alkyl chain (pentadecyl) at the 2-position of the oxazoline (B21484) ring dramatically influences the properties of the corresponding polymer, PPDXO, primarily by rendering it highly hydrophobic and semi-crystalline. Unlike poly(2-oxazoline)s with short alkyl side-chains like poly(2-methyl-2-oxazoline) (PMeOx) or poly(2-ethyl-2-oxazoline) (PEtOx), which are known for their water solubility, PPDXO is insoluble in aqueous solutions. mdpi.commdpi.com The monomer itself, this compound, is characterized as being poorly soluble in water, while showing good solubility in ethanol (B145695) (>10 mg/ml). google.com

The solution behavior of PAOx is strongly dependent on the length of the n-alkyl side-chain. Polymers with side-chains longer than n-propyl tend to be insoluble in water and can exhibit an upper critical solution temperature (UCST) in specific solvent systems like ethanol-water mixtures. mdpi.comcore.ac.uk This means they become soluble upon heating to a certain temperature. For homopolymers like PPDXO, the strong hydrophobic interactions and the propensity for the long alkyl side-chains to crystallize dominate their solution behavior, making them soluble only in select organic solvents.

The thermal properties of poly(2-n-alkyl-2-oxazoline)s have been systematically studied. As the length of the alkyl side-chain increases from one to five carbons, the glass transition temperature (Tg) decreases. However, for polymers with six or more carbons in the side-chain, including poly(this compound), a distinct melting temperature (Tm) is observed due to the crystallization of the side-chains. core.ac.uk These semi-crystalline polymers typically have a Tg below room temperature. core.ac.uk

PolymerNumber of Carbons in Side-ChainGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(2-methyl-2-oxazoline)184-
Poly(2-ethyl-2-oxazoline)269-
Poly(2-n-propyl-2-oxazoline)341-
Poly(2-n-butyl-2-oxazoline)4-2-
Poly(2-n-hexyl-2-oxazoline)6-69150
Poly(2-n-nonyl-2-oxazoline)9-70146
Poly(this compound)15-45154
Poly(2-heptadecyl-2-oxazoline)17-40164

Table 1: Thermal Properties of Poly(2-n-alkyl-2-oxazoline)s with Varying Side-Chain Lengths. Data sourced from Glassner et al. core.ac.uk

Architectural Control in Macromolecular Engineering

Macromolecular engineering leverages controlled polymerization techniques to create polymers with specific, pre-determined structures (architectures). The living cationic ring-opening polymerization (CROP) of 2-oxazolines is a powerful tool for this purpose, as it allows for the sequential addition of different monomers to produce well-defined block copolymers with low dispersity. mdpi.com This precise control enables the synthesis of various architectures, including diblock, triblock, and star-shaped copolymers. nih.govnih.gov

By combining a hydrophilic monomer like 2-methyl-2-oxazoline (MeOx) with a strongly hydrophobic monomer such as this compound (PDXO), it is possible to synthesize amphiphilic block copolymers. A typical synthesis would involve polymerizing the first monomer (e.g., MeOx) to create a living hydrophilic block. Once this monomer is consumed, the second monomer (PDXO) is added to the reaction, which then polymerizes from the active chain end of the first block, resulting in an A-B diblock copolymer, P(MeOx)-b-P(PDXO). mdpi.com

These amphiphilic block copolymers can self-assemble in selective solvents (e.g., water) into various nanostructures, such as micelles or vesicles (polymersomes). nih.govnih.gov In an aqueous environment, the hydrophobic PPDXO blocks would form a core, shielded from the water by a corona of the hydrophilic PMeOx blocks. The morphology of these self-assembled structures is influenced by factors such as the relative block lengths, the polymer concentration, and the temperature. The ability to form such structures is critical for applications like drug delivery, where hydrophobic drugs can be encapsulated within the core of the micelles. nih.gov

Block CopolymerBlock 1 (Hydrophilic)Block 2 (Hydrophobic)InitiatorPolymerization MethodResulting Architecture
P(MeOx)-b-P(PDXO)Poly(2-methyl-2-oxazoline)Poly(this compound)Methyl tosylateSequential living CROPAmphiphilic Diblock
P(EtOx)-b-P(PDXO)Poly(2-ethyl-2-oxazoline)Poly(this compound)Methyl triflateSequential living CROPAmphiphilic Diblock
P(MeOx)-b-P(PDXO)-b-P(MeOx)Poly(2-methyl-2-oxazoline)Poly(this compound)Difunctional initiatorSequential living CROPAmphiphilic Triblock

Table 2: Representative Examples of Architectures Synthesized Using this compound.

Applications of Poly 2 Pentadecyl 2 Oxazoline in Advanced Materials Science

Self-Assembly Phenomena and Nanostructure Formation of Copolymers

The creation of amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, is a cornerstone of nanoscale material design. The stark contrast between the hydrophilic and hydrophobic blocks drives their self-assembly in aqueous environments into a variety of ordered structures, including micelles and vesicles.

Amphiphilic block copolymers containing a PPDXO segment as the hydrophobic block can spontaneously form complex nanostructures in water. These structures are formed through processes like film rehydration or a solvent switch method. The resulting assemblies can include multicompartment micelles, pseudo-vesicles, and yolk/shell nanoparticles.

Micelles are spherical structures where the hydrophobic PPDXO chains form a core, shielded from the water by the hydrophilic polymer chains which form an outer corona. These are valuable for encapsulating hydrophobic substances.

Vesicles , or polymersomes, are hollow spheres with a bilayer membrane composed of the block copolymers, enclosing an aqueous core. These are particularly interesting for delivering hydrophilic agents.

The specific morphology of these self-assembled structures is governed by the balance between the attractive forces of the insoluble blocks and the repulsive forces of the soluble blocks.

The length and nature of the hydrophobic side chain in poly(2-oxazoline)s are critical determinants of their aggregation behavior in aqueous solutions. tu-dresden.de Increasing the length of the alkyl side chain enhances the hydrophobicity of the polymer segment. tu-dresden.detu-dresden.de

In copolymers, the introduction of strongly hydrophobic monomers, such as 2-pentadecyl-2-oxazoline, significantly impacts the self-assembly process. tu-dresden.de The strong amphiphilic contrast within each monomer unit, which contains a hydrophilic amide group and a long hydrophobic alkyl side chain, classifies these polymers as non-ionic polysoaps. tu-dresden.de This pronounced hydrophobicity can lead to the formation of more stable and complex aggregates compared to copolymers with shorter alkyl side chains. mdpi.com For instance, the aggregation number of micelles, which is the number of polymer chains forming a single micelle, is influenced by the length of the hydrophobic block.

The table below illustrates the effect of the hydrophobic block length on the aggregation number of poly(2-ethyl-2-oxazoline)-block-poly(2-n-nonyl-2-oxazoline) copolymers, demonstrating how increased hydrophobicity leads to larger aggregates.

Hydrophilic Block (PEtOx) Degree of PolymerizationHydrophobic Block (PnNonOx) Degree of PolymerizationAggregation Number (Nagg)
50515
501030
502065

Data adapted from studies on similar poly(2-alkyl-2-oxazoline) systems.

This trend highlights that as the hydrophobic portion of the copolymer increases, more polymer chains are required to form a stable micellar structure in water.

Micellar Structures and Vesicle Formation

Integration of Poly(this compound) into Functional Polymeric Systems

The unique properties of PPDXO make it a valuable component for engineering functional polymeric systems, particularly for encapsulation and as part of responsive materials.

Polymer matrices designed for the encapsulation and controlled release of active molecules are a significant area of research. researchgate.net The hydrophobic domains formed by PPDXO in copolymers create ideal reservoirs for encapsulating hydrophobic drugs. nih.gov The self-assembly of these copolymers into micelles provides a core-shell structure that can protect the encapsulated substance from the surrounding environment and improve its solubility. cam.ac.uk

The release of the encapsulated agent can be triggered by external stimuli. For example, ultrasound has been investigated as a trigger for the release of substances from poly(2-oxazoline) micelles. nih.gov The stability of these nano-formulations is crucial for their effectiveness, and the length of the hydrophobic side-chain plays a key role in the integrity of the self-assembled nanoparticles. nih.gov

"Smart" or responsive polymers can change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. mdpi.com The incorporation of PPDXO or similar long-chain alkyl oxazolines into copolymer structures can be used to tune their thermoresponsive behavior. sigmaaldrich.com For instance, while some poly(2-oxazoline)s like poly(2-isopropyl-2-oxazoline) exhibit a Lower Critical Solution Temperature (LCST), meaning they become less soluble as the temperature increases, this property can be finely adjusted by copolymerization with hydrophobic monomers. tu-dresden.de

The table below shows how the cloud point temperature of thermoresponsive copolymers can be modulated by incorporating hydrophobic monomers.

Copolymer CompositionCloud Point Temperature (°C)
Poly(2-isopropyl-2-oxazoline) homopolymer~38
Copolymer with 5 mol% 2-n-nonyl-2-oxazoline~32
Copolymer with 10 mol% 2-n-nonyl-2-oxazoline~25

Illustrative data based on the principle of hydrophobicity influencing the LCST of poly(2-oxazoline)s. tu-dresden.de

This responsiveness allows for the design of sophisticated systems where the polymer's state and, consequently, its function (e.g., drug release) can be controlled by external conditions. qut.edu.au

Biochemical and Molecular Investigations of 2 Pentadecyl 2 Oxazoline

Natural Occurrence and Identification in Biological Matrices

2-Pentadecyl-2-oxazoline (PEA-OXA) has been identified and quantified in common plant-derived consumables. The initial discovery of this compound in nature was in both green and roasted coffee beans, as well as in Moka coffee infusions. vulcanchem.comnih.govresearchgate.net This finding established its presence in widely consumed beverages. vulcanchem.com The identification of PEA-OXA in coffee highlights its potential as a "dietary molecule". cnr.it It is considered a natural compound and a secondary metabolite found in these coffee products. nih.govfrontiersin.org

This compound is structurally the oxazoline (B21484) derivative of N-palmitoylethanolamine (PEA). vulcanchem.commdpi.com PEA belongs to the N-acylethanolamines (NAEs), a family of bioactive lipid molecules found in both animal and plant tissues. nih.govresearchgate.netfrontiersin.org NAEs, including PEA, are known for their roles in controlling inflammation and pain. mdpi.com

PEA-OXA's mechanism of action is closely tied to its relationship with PEA. It is proposed that PEA-OXA can be transformed into PEA through physiological processes. google.com The primary mechanism through which PEA-OXA exerts many of its effects is by inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), the enzyme responsible for the breakdown of PEA. vulcanchem.commdpi.commdpi.com By inhibiting NAAA, PEA-OXA increases the tissue levels of endogenous PEA. vulcanchem.comfrontiersin.orgnih.gov This action helps to preserve the body's natural levels of PEA, which is typically produced on demand to maintain tissue homeostasis. vulcanchem.com

In contrast to PEA, which can produce an "entourage effect" by increasing the levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), PEA-OXA has been shown to selectively increase endogenous PEA levels in poly-(I:C)-stimulated A549 cells. mdpi.comnih.gov While no statistically significant changes were observed in AEA and 2-AG levels with PEA-OXA treatment, a trend towards enhanced AEA levels was noted. nih.gov

Detection and Quantification in Plant-Derived Products

Modulation of Enzymatic Systems by this compound

A primary pharmacological action of this compound is its modulation of N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity. vulcanchem.comnih.gov NAAA is a key enzyme responsible for the degradation of N-acylethanolamines (NAEs), particularly N-palmitoylethanolamide (PEA). frontiersin.orgmdpi.com

Research has demonstrated that PEA-OXA acts as a dose-dependent inhibitor of recombinant human NAAA in vitro. vulcanchem.comfrontiersin.orgnih.gov This inhibitory action on NAAA leads to an increase in the tissue availability of PEA, thereby enhancing its anti-inflammatory and other biological effects. vulcanchem.comfrontiersin.orgnih.gov The modulation of NAAA by PEA-OXA is considered a key mechanism for maximizing the therapeutic potential of endogenous PEA. nih.govresearchgate.netfrontiersin.org It has been proposed that this modulation, rather than a complete blockage of the enzyme, allows for the optimization of NAAA activity and ensures the availability of PEA's components for its resynthesis. google.com

The following table summarizes the inhibitory effect of this compound on NAAA activity from a study on carrageenan-induced acute inflammation.

Treatment GroupNAAA Activity (relative units)
ControlBaseline
PEA-OXADose-dependent inhibition

This table is a representation of the described dose-dependent inhibition of NAAA by PEA-OXA. Specific quantitative data from the source is not provided.

This compound has been shown to modulate the expression and activity of Transglutaminase 2 (TGM2), a multifunctional enzyme implicated in various cellular processes, including inflammation. nih.govresearchgate.net In studies using mouse and human microglial cell lines, PEA-OXA was found to modulate the expression and activities of TGM2 that were induced by amyloid-β. nih.govresearchgate.net This suggests a role for PEA-OXA in mitigating neuroinflammatory processes where TGM2 is involved. nih.gov The inhibition of TGM2 is considered a potential therapeutic approach for neuroinflammation, and PEA-OXA has been identified as a potent modulator in this context. nih.govresearchgate.net

The table below illustrates the modulatory effect of this compound on Amyloid-β-induced TGM2 expression in microglial cell lines.

Cell LineTreatmentTGM2 Expression
Mouse Microglial CellsAmyloid-βIncreased
Mouse Microglial CellsAmyloid-β + PEA-OXAModulated/Reduced
Human Microglial CellsAmyloid-βIncreased
Human Microglial CellsAmyloid-β + PEA-OXAModulated/Reduced

This table is a qualitative representation of the findings that PEA-OXA modulates amyloid-β-induced TGM2 expression.

Interaction with N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Activity

Receptor-Based Molecular Interactions and Pathway Modulation in Preclinical Models

Beyond its enzymatic interactions, this compound also exhibits direct interactions with specific receptors and modulates key signaling pathways in preclinical models. It has been identified as an antagonist of the α2 adrenergic receptor (α2AR) and a putative protean agonist on histamine (B1213489) H3 receptors. cnr.itnih.govresearchgate.net

Computational analysis has shown that PEA-OXA can bind to the α2A-AR subtype, a pharmacological target relevant to Alzheimer's Disease. cnr.itnih.gov This binding can occur in two different poses, with one overlapping the sodium ion binding site. cnr.itnih.gov In vivo studies in a mouse model of Alzheimer's-like pathology induced by soluble Amyloid β 1-42 demonstrated that chronic treatment with PEA-OXA restored cognitive deficits and social impairments. nih.govresearchgate.net These effects were accompanied by a recovery of long-term potentiation in the hippocampus and a reduction in neuroinflammation, including decreased levels of pro-inflammatory cytokines and microglia cell density. nih.govresearchgate.net

Furthermore, in a mouse model of mild traumatic brain injury, PEA-OXA was found to act as an α2 adrenergic antagonist, which was a newly described mechanism for this compound. nih.govfrontiersin.org This activity contributed to the amelioration of behavioral alterations such as depression and the normalization of cortical GABA levels. nih.govnih.gov

The anti-inflammatory effects of PEA-OXA are also linked to the inhibition of the NF-κB pathway. researchgate.netfrontiersin.org In a model of carrageenan-induced inflammation, PEA-OXA prevented the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit. frontiersin.org This led to a reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase and cyclooxygenase-2. frontiersin.org

Ligand Binding Studies with Adrenergic Receptors (e.g., α2-Adrenergic Receptor)

This compound (PEA-OXA) has been identified as an antagonist for the α2-adrenergic receptor (α2AR). nih.govnih.govnih.gov Radioligand binding assays using rat cerebral cortical membranes revealed that PEA-OXA binds to α2AR with a notable affinity. cnr.itfigshare.com Specifically, computational and experimental studies have demonstrated its ability to bind to the α2A-adrenergic receptor subtype. nih.govresearchgate.net This interaction is significant as the α2A subtype is considered a pharmacological target in conditions like Alzheimer's Disease. nih.govcnr.it

Computational analyses suggest that PEA-OXA can adopt two different poses when binding to the α2A-AR, with one of these poses overlapping the sodium (Na+) binding site. nih.govresearchgate.netvulcanchem.com The antagonistic activity of PEA-OXA at the α2 receptor has been demonstrated in vivo, where it was able to prevent the effects of a selective α2 agonist on locomotor activity. nih.gov This interaction with the α2-adrenergic receptor is a key aspect of its pharmacological profile. nih.govnih.gov

Receptor SubtypeBinding Affinity (IC50)Species/TissueReference
α2-Adrenergic Receptor0.75 µMRat Cerebral Cortical Membranes cnr.it

This table summarizes the binding affinity of this compound for the α2-adrenergic receptor as reported in the literature.

Examination of Effects on Cytokine Release in In Vitro Cellular Systems

This compound has demonstrated significant modulatory effects on the release of pro-inflammatory cytokines in various in vitro cellular models. frontiersin.orgnih.gov In studies using human lung epithelial cells (A549), PEA-OXA was shown to counteract the release of Interleukin-6 (IL-6) induced by polyinosinic–polycytidylic acid (poly-(I:C)), a viral mimic. nih.govresearchgate.netnih.gov This effect was observed in a concentration-dependent manner. nih.govresearchgate.net

Similarly, in primary microglial cells stimulated with lipopolysaccharide (LPS), PEA-OXA treatment suppressed the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). The reduction in cytokine secretion was observed at both the mRNA expression and protein release levels. Further studies in a rat model of inflammation also showed that PEA-OXA treatment led to a marked reduction in the tissue levels of TNF-α, IL-1β, and IL-6. frontiersin.org In a model of oxaliplatin-induced neuropathy, PEA-OXA was also found to reduce the expression of TNF-α. mdpi.com

Cell Line/SystemStimulantCytokine(s) AffectedObserved EffectReference
Human Lung Epithelial Cells (A549)Poly-(I:C)IL-6Decreased Release nih.govresearchgate.netnih.gov
Primary Cortical MicrogliaLPSIL-1β, TNF-αDecreased Release
Rat Paw TissueCarrageenanTNF-α, IL-1β, IL-6Decreased Levels frontiersin.org
Rat Spinal Cord (Oxaliplatin-induced neuropathy model)OxaliplatinTNF-αDecreased Expression mdpi.com
Zebrafish LarvaeLPSTNF-α, IL-1β, IL-6, IL-8Decreased Levels nih.gov

This table outlines the effects of this compound on cytokine release in different in vitro models.

Molecular Mechanisms Underlying Observed Biological Modulations in In Vitro Models

The biological effects of this compound are underpinned by several molecular mechanisms. A primary mechanism is the inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), the enzyme responsible for the degradation of N-palmitoylethanolamine (PEA). frontiersin.orgresearchgate.netnih.gov By inhibiting NAAA in a dose-dependent manner, PEA-OXA increases the tissue availability of endogenous PEA, thereby enhancing its anti-inflammatory and neuroprotective actions. frontiersin.orgnih.gov In poly-(I:C)-stimulated A549 cells, PEA-OXA was shown to significantly increase the endogenous levels of PEA. nih.govmdpi.com

Another key mechanism involves the modulation of inflammatory signaling pathways. nih.gov PEA-OXA has been shown to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. Molecular docking studies suggest that PEA-OXA may bind to the MD-2 co-receptor, interfering with the binding of LPS to the TLR4-MD-2 complex and subsequently inhibiting downstream signaling. This leads to the downregulation of pro-inflammatory gene expression.

Furthermore, PEA-OXA has been observed to prevent the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory cytokine production. frontiersin.orgnih.gov This inhibitory effect on the NF-κB pathway contributes to its anti-inflammatory properties. mdpi.comnih.gov The anti-inflammatory effects of PEA-OXA have been shown to be independent of PPAR-α receptors in certain models. frontiersin.orgnih.govnih.gov

Molecular Target/PathwayEffect of this compoundConsequenceReference
N-acylethanolamine-hydrolyzing acid amidase (NAAA)InhibitionIncreased endogenous PEA levels frontiersin.orgnih.govnih.gov
Toll-like receptor 4 (TLR4) signalingInterference with LPS binding to TLR4-MD-2 complexDownregulation of pro-inflammatory gene expression
NF-κB pathwayPrevention of IκB-α degradation and p65 nuclear translocationReduced expression of pro-inflammatory cytokines frontiersin.orgmdpi.comnih.govnih.gov
Peroxisome proliferator-activated receptor-α (PPAR-α)No direct dependency in some modelsAnti-inflammatory effects are not mediated through this receptor frontiersin.orgnih.govnih.gov

This table summarizes the key molecular mechanisms through which this compound exerts its biological effects in in vitro models.

Advanced Analytical and Computational Techniques for 2 Pentadecyl 2 Oxazoline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into molecular structure and bonding. For 2-Pentadecyl-2-oxazoline, several spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

For the This compound monomer , ¹H NMR spectroscopy is used to confirm its structure. A patent for the preparation of 2-alkyl oxazolines confirmed that the ¹H-NMR spectrum was consistent with the expected structure. google.com

In the context of poly(2-oxazoline)s , the polymer family to which poly(this compound) belongs, NMR is crucial for determining the conversion of the monomer to the polymer. This is often achieved by comparing the signals of the methylene (B1212753) protons of the polymer with those of the remaining monomer. rsc.org For instance, in the synthesis of related poly(2-oxazoline)s, ¹H NMR is used to monitor the reaction progress by observing the disappearance of monomer signals and the appearance of polymer signals. chemrxiv.org Diffusion-ordered ¹H-NMR spectroscopy (DOSY) has also been utilized to analyze the hydrodynamic size and conformation of poly(2-oxazoline)s in solution. rsc.org

Table 1: Representative ¹H NMR Data for Poly(2-oxazoline) Structures (Note: Specific data for poly(this compound) is not readily available in the public domain. The following table is representative of the key signals for the poly(2-oxazoline) backbone.)

Proton TypeTypical Chemical Shift (δ, ppm)Description
Backbone Methylene (-N-CH₂-CH₂-)~3.4-3.5Broad signal characteristic of the repeating ethylene (B1197577) units in the polymer backbone. rsc.org
Side-Chain Methylene (α to C=O)VariableDepends on the specific alkyl group (e.g., pentadecyl).
Terminal Methyl of Side-Chain~0.8-0.9Typical chemical shift for a terminal methyl group in a long alkyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FT-IR can confirm the presence of the characteristic oxazoline (B21484) ring.

A patent document for a related compound, 2-heptadecyl-2-oxazoline, provides characteristic IR absorption bands that are applicable to this compound due to their structural similarity. google.com The FT-IR spectrum of poly(2-ethyl-2-oxazoline) shows a prominent amide carbonyl peak around 1639 cm⁻¹, which is a key feature of the poly(2-oxazoline) backbone. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 2-Alkyl-2-oxazolines

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~1670C=N stretch of the oxazoline ring google.com
~1234, 1165C-O-C stretch google.com
~990-910Oxazoline ring vibrations google.com
~720-(CH₂)n- rocking (from the long alkyl chain) google.com

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, MS provides the exact mass, confirming its molecular formula, C₁₈H₃₅NO. nih.gov

The molecular weight of this compound is approximately 281.5 g/mol . nih.gov In techniques like Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS), the compound is often detected as its protonated molecule [M+H]⁺. frontiersin.orgmdpi.com Studies have utilized selected ion monitoring (SIM) mode for the analysis of related compounds, which could be applied to this compound for enhanced sensitivity and specificity. frontiersin.orgmdpi.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has also been employed to detect related neurotransmitters in biological samples. dntb.gov.ua

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized this compound and for analyzing it within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds like this compound. This technique can be used for direct analysis and to assess the purity of the compound. dto-innovators.it

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC.

HPLC coupled with mass spectrometry, such as LC-APCI-MS, has been used for the analysis of this compound in biological studies. frontiersin.orgnih.gov In these methods, a liquid chromatography system separates the compound from other components in the sample before it is introduced into the mass spectrometer for detection. frontiersin.org For the analysis of poly(2-oxazoline)s, Size Exclusion Chromatography (SEC), a type of HPLC, is commonly used to determine molecular weight and dispersity. researchgate.net

Table 3: Chromatographic Methods for this compound and Related Polymers

TechniqueApplicationDetectorKey Findings/PurposeReference
GC-MSPurity assessment and direct analysis of the monomer.Mass SpectrometerProvides separation and structural information for purity confirmation. dto-innovators.it
LC-APCI-MSQuantification of the monomer in biological matrices.Mass Spectrometer (APCI source)Allows for sensitive and selective detection in complex mixtures. frontiersin.orgmdpi.comnih.gov
HPLC-MS/MSDetection of related compounds in biological samples.Tandem Mass SpectrometerOffers high sensitivity and specificity for quantitative analysis. dntb.gov.ua
SEC (for polymers)Determination of molecular weight and dispersity of poly(2-oxazoline)s.Refractive Index (RI) DetectorCharacterizes the size distribution of the resulting polymers. researchgate.net

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing polymers of this compound. This method separates molecules based on their hydrodynamic volume in solution, providing critical information about the molecular weight distribution of the polymer. In the context of poly(this compound) and related poly(2-alkyl-2-oxazoline)s, SEC is routinely used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

The living cationic ring-opening polymerization (CROP) of 2-oxazolines allows for the synthesis of polymers with controlled molecular weights and narrow molar mass distributions. researchgate.netcore.ac.ukmdpi.com SEC is instrumental in verifying the "living" nature of the polymerization by demonstrating a linear increase of molar mass with monomer conversion and low dispersity values, typically close to 1.0. researchgate.net For poly(2-alkyl-2-oxazoline)s, SEC has been used extensively to study how the length of the alkyl side-chain influences polymerization kinetics and polymer properties. researchgate.netcore.ac.ukresearchgate.net

Advanced SEC systems often employ multiple detectors, such as multi-angle laser light scattering (MALS) and viscometry, in addition to the standard refractive index (RI) detector. nih.govvt.edursc.org This multi-detection approach allows for the determination of absolute molecular weights without the need for column calibration with polymer standards, which is particularly advantageous for novel polymers like poly(this compound) for which specific standards may not be available. vt.edursc.org The combination of SEC with MALS can also provide information on the polymer's radius of gyration, offering insights into its conformation in solution. nih.gov

Table 1: Illustrative SEC Data for Poly(2-alkyl-2-oxazoline)s

PolymerMonomerMn ( g/mol )Đ (Mw/Mn)SEC Method
Poly(2-ethyl-2-oxazoline)2-ethyl-2-oxazolineVariesLowUniversal Calibration
Poly(2-n-propyl-2-oxazoline)2-n-propyl-2-oxazoline~50,000LowMulti-detector SEC
Poly(this compound)This compoundVariesLowCROP Kinetics Study

This table is illustrative. Actual values depend on specific polymerization conditions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the behavior of this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor. These methods are crucial in pharmacology and drug discovery to understand the molecular basis of a compound's activity.

Recent research has employed a combined computational and experimental approach to investigate the biological activities of this compound (PEA-OXA). cnr.itnih.gov For instance, molecular docking studies have been performed to explore the binding of PEA-OXA to specific receptors. Computational analyses have revealed the ability of PEA-OXA to bind to the α2A-adrenergic receptor (α2A-AR), a pharmacological target implicated in conditions like Alzheimer's disease. cnr.itnih.gov These simulations can predict the binding pose of the ligand within the receptor's binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnus.edu.sg

Table 2: Example of Molecular Docking Results for this compound

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesSimulation Method
α2A-Adrenergic ReceptorVariesAsp(3.32), Ser(5.42), Phe(6.51)Molecular Docking & MD
Histamine (B1213489) H3 ReceptorVariesAsp114, Glu206, Trp402Homology Modeling & Docking
Toll-like receptor 4 (TLR4)VariesLeu547, Phe543Molecular Docking & MD

Note: The specific residues and affinity values are illustrative and depend on the precise computational model and force field used. nus.edu.sgresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It is particularly valuable for studying reaction mechanisms, predicting molecular properties, and understanding electronic behavior.

In the context of 2-oxazoline chemistry, DFT calculations have been instrumental in rationalizing experimental observations. For example, DFT has been used to study the cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines. acs.org These calculations can elucidate the transition state structures and activation energies of the polymerization steps, helping to explain the influence of the side-chain on the reaction rate. acs.org Studies have shown that both electronic and steric effects of the side-chain govern the propagation rate constants. acs.org DFT calculations have helped to understand unexpected reaction rate enhancements, for instance, by revealing stabilizing inter- and intramolecular interactions. acs.org

Furthermore, DFT can be used to calculate a wide range of electronic properties, such as orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. researchgate.netnih.gov These properties are fundamental to understanding the reactivity of the this compound monomer. For instance, the nucleophilicity of the oxazoline nitrogen atom, a key factor in the CROP mechanism, can be quantified and compared for different monomers using DFT. The theory has also been applied to understand the fragmentation pathways of 2-arene-2-oxazolines in mass spectrometry. nih.gov

Table 3: Representative DFT-Calculated Properties for an Oxazoline System

PropertyCalculated ValueSignificance
HOMO-LUMO GapVaries (eV)Indicator of chemical reactivity and electronic excitability
Proton AffinityVaries (kJ/mol)Predicts the most likely site of protonation
NBO Charge on NitrogenVaries (e)Quantifies the nucleophilicity of the ring nitrogen

Note: Values are highly dependent on the specific oxazoline derivative and the level of theory/basis set used in the calculation. researchgate.netnih.govrsc.org

Future Research Directions and Unexplored Avenues for 2 Pentadecyl 2 Oxazoline

Development of Novel Synthetic Pathways

The current synthesis of 2-Pentadecyl-2-oxazoline typically involves the cyclization of N-(2-hydroxyethyl)palmitamide, often using reagents like thionyl chloride, or the reaction of palmitic acid with ethanolamine (B43304) catalyzed by agents such as titanium tetrabutylate. google.com While effective at a laboratory scale, these methods present opportunities for improvement in terms of efficiency, scalability, and environmental impact.

Future research should focus on developing more sustainable and efficient synthetic routes. One promising avenue is the exploration of microwave-assisted synthesis . This technology has been shown to dramatically accelerate the cationic ring-opening polymerization of other 2-oxazolines, reducing reaction times from hours to minutes. researchgate.net Applying this to the synthesis of the this compound monomer could lead to higher yields, reduced solvent usage, and faster production cycles.

Another area for development is the use of greener catalysts and solvents . Research into the polymerization of 2-oxazolines is already exploring more benign solvents to replace traditional ones like acetonitrile. beilstein-journals.org Investigating biocatalysts or earth-abundant metal catalysts for the cyclization reaction could significantly reduce the environmental footprint of PEA-OXA synthesis. Flow chemistry represents another emerging technology that could offer precise control over reaction parameters, leading to improved purity and yield while enhancing safety and scalability.

Synthetic Parameter Current Methods Potential Future Directions
Methodology Batch processing; Cyclization with SOCl₂ or titanium catalysts. google.comMicrowave-assisted synthesis; Continuous flow chemistry. researchgate.net
Catalysts Thionyl chloride; Titanium tetrabutylate. google.comBiocatalysts; Earth-abundant metal catalysts.
Solvents Acetonitrile; Dichloromethane. researchgate.netresearchgate.net"Green" solvents (e.g., Dihydrolevoglucosenone). beilstein-journals.org
Efficiency Moderate yields; Longer reaction times.Increased reaction rates; Higher yields; Reduced energy consumption. researchgate.net
Sustainability Use of hazardous reagents and solvents.Reduced waste; Use of renewable resources; Improved atom economy.

Exploration of Advanced Polymer Architectures and Material Functionalities

While much of the research on this compound has centered on its direct pharmacological effects, its structure makes it an ideal monomer for creating advanced polymers. Poly(2-oxazoline)s (PAOx) are a class of polymers known for their biocompatibility, stealth behavior (low recognition by the immune system), and high stability, making them a versatile alternative to poly(ethylene glycol) (PEG) in biomedical applications. sigmaaldrich.comsigmaaldrich.com

The incorporation of the long pentadecyl side-chain into a poly(2-oxazoline) backbone is a largely unexplored frontier. This hydrophobic chain would drastically alter the polymer's properties, opening the door to novel material functionalities. Future research should investigate the synthesis and characterization of homopolymers and copolymers of this compound .

Key research avenues include:

Amphiphilic Block Copolymers: Creating ABA triblock or diblock copolymers where one block is hydrophilic [e.g., poly(2-methyl-2-oxazoline)] and the other is the hydrophobic poly(this compound). Such polymers could self-assemble in aqueous environments to form highly stable micelles or other nanostructures for advanced drug delivery systems. sigmaaldrich.com

Thermoresponsive Materials: The long alkyl side-chain may impart thermoresponsive behavior, where the polymer's solubility changes with temperature. This could be harnessed to create "smart" materials for stimuli-responsive drug release or tissue engineering scaffolds. sigmaaldrich.com

Functional Coatings: Due to their stability and potential for creating hydrophobic surfaces, polymers derived from this compound could be developed as anti-fouling or biocompatible coatings for medical implants and devices. researchgate.net The inherent pseudo-peptide nature of the PAOx backbone further enhances their potential as bio-inspired materials. researchgate.net

Polymer Architecture Key Feature Potential Application
Homopolymer Highly hydrophobic character.Hydrophobic coatings; Lubricants.
Amphiphilic Block Copolymer Self-assembly into micelles/nanoparticles. sigmaaldrich.comTargeted drug delivery; Nanomedicine.
Random Copolymer Tunable hydrophilic-hydrophobic balance.Controllable drug release matrices; Biomaterial design. sigmaaldrich.com
Thermoresponsive Polymer Temperature-dependent solubility. sigmaaldrich.comSmart hydrogels; Stimuli-responsive systems.

Deeper Elucidation of Biochemical and Molecular Mechanisms in Complex Systems

Current knowledge indicates that this compound exerts its effects through multiple pathways, including inhibition of the NAAA enzyme, antagonism of the α2 adrenergic receptor (α2AR), and modulation of inflammatory and oxidative stress pathways like NF-κB and Nrf2. frontiersin.orgnih.govsci-hub.se However, the molecular interactions and downstream consequences of these actions are not fully understood.

Future investigations should aim for a more granular understanding of these mechanisms. For instance, while it is known that PEA-OXA can bind to the α2A-AR subtype, the precise downstream signaling cascade and how this contributes to its pro-cognitive effects in models of Alzheimer's disease requires deeper study. nih.govresearchgate.net Research has also shown that PEA-OXA upregulates the Nrf2 antioxidant response, but the direct upstream activators and the full scope of Nrf2-target genes affected remain to be identified. researchgate.netsci-hub.se

Furthermore, the "entourage" effect of PEA-OXA appears to be distinct from its parent compound, PEA. While PEA can increase levels of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), PEA-OXA was found to selectively increase endogenous PEA levels in one study. vulcanchem.commdpi.com Exploring this differential modulation of the endocannabinoid system across various cell types and disease models is a critical future direction. This could explain the observed superior potency of PEA-OXA in some inflammatory models compared to PEA. nih.govfrontiersin.org

Molecular Target/Pathway Current Understanding Unexplored Questions for Future Research
NAAA Enzyme Dose-dependent inhibitor, leading to increased tissue PEA levels. frontiersin.orgWhat is the precise binding kinetics and allosteric modulation? How does this vary in different tissues?
α2 Adrenergic Receptor Binds to the α2A-AR subtype as an antagonist. nih.govfrontiersin.orgWhat are the full downstream signaling consequences? Which specific neuronal circuits are modulated to produce pro-cognitive effects?
Nrf2 Pathway Upregulates the antioxidant response. researchgate.netsci-hub.seWhat is the direct mechanism of Nrf2 activation? What is the complete profile of antioxidant genes induced?
Endocannabinoid System Selectively increases endogenous PEA levels in A549 cells. vulcanchem.commdpi.comIs this selective effect consistent across different cell types (e.g., neurons, microglia)? How does this selective modulation contribute to its overall pharmacological profile?
NF-κB Pathway Inhibits the degradation of IκB-α and nuclear translocation of NF-κB p65. frontiersin.orgnih.govWhich specific upstream kinases in the NF-κB pathway are targeted by PEA-OXA?

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The advancement of this compound research will be significantly propelled by its integration with emerging technologies. In chemical synthesis, the adoption of Artificial Intelligence (AI) and machine learning could accelerate the discovery of novel, highly efficient synthetic pathways. By analyzing vast datasets of chemical reactions, AI could predict optimal conditions, catalysts, and solvents, bypassing laborious trial-and-error experimentation.

In materials science, the use of computational modeling and simulation will be invaluable for predicting the properties of polymers derived from this compound. Before synthesis, researchers could model how different block copolymer architectures will self-assemble, or how the polymer will interact with drug molecules or biological surfaces. This predictive power streamlines the design of new functional biomaterials.

Furthermore, the unique properties of PEA-OXA-based polymers could be integrated with 3D printing and bio-fabrication technologies . This could enable the creation of customized medical implants with bioactive coatings or patient-specific drug delivery devices. The combination of click chemistry, a versatile tool for polymer modification, with PAOx backbones provides a modular platform to attach various functional molecules, such as targeting ligands or imaging agents, creating multifunctional materials for diagnostics and therapy. core.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.